4-Chloro-1-ethyl-2-iodobenzene
Description
Significance of Polyhalogenated Arenes in Contemporary Organic Synthesis
Polyhalogenated arenes are highly valuable building blocks in modern organic synthesis. Their utility stems from the presence of multiple carbon-halogen bonds, which can be selectively functionalized through various cross-coupling reactions. wikipedia.org Methods that enable the site-selective functionalization of these compounds are highly sought after for rapidly constructing value-added molecules for medicinal, agrochemical, and materials science applications. wikipedia.org
The differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Cl) allows for sequential, site-selective reactions. Generally, the reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions follows the trend C-I > C-Br > C-OTf > C-Cl. This predictable reactivity allows chemists to use polyhalogenated substrates to introduce different substituents in a controlled, step-wise manner, thereby efficiently building molecular complexity. wikipedia.org These methods are effective for creating diverse and complex molecules that are used in the synthesis of drugs, advanced materials, and agricultural chemicals. wikipedia.org
Positional Isomerism and Substituent Effects in Ethyl(halo)benzene Systems
The substitution pattern on the benzene (B151609) ring is determined by the directing effects of the substituents already present. These effects are a combination of inductive and resonance contributions, which either activate or deactivate the ring towards further electrophilic substitution and direct incoming groups to specific positions. wikipedia.orgpressbooks.pub
In the case of 4-Chloro-1-ethyl-2-iodobenzene, the benzene ring bears three distinct substituents:
Ethyl Group (-CH₂CH₃): An alkyl group that is weakly activating and an ortho, para-director. masterorganicchemistry.com It donates electron density through an inductive effect, making the ring more nucleophilic and stabilizing the carbocation intermediate formed during electrophilic substitution. libretexts.org
The synthesis of a specific isomer like this compound depends on the directing effects of the groups introduced at each step. For instance, starting with ethylbenzene, subsequent chlorination would yield a mixture of ortho- and para-chloroethylbenzene. The iodination of p-chloroethylbenzene would then be directed by both the ethyl and chloro groups to the position ortho to the activating ethyl group. Steric hindrance between the existing substituents and the incoming electrophile also plays a crucial role in determining the final ratio of positional isomers. libretexts.org
Properties of this compound
The physical and chemical properties of this compound are essential for its application in synthesis. The following data is based on computed values for the isomeric structure 1-Chloro-2-ethyl-4-iodobenzene. nih.gov
| Property | Value |
| Molecular Formula | C₈H₈ClI |
| Molecular Weight | 266.50 g/mol |
| Monoisotopic Mass | 265.93593 Da |
| IUPAC Name | 1-chloro-2-ethyl-4-iodobenzene |
| InChI | InChI=1S/C8H8ClI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 |
| InChIKey | IADBNZDPVZTWOV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)I)Cl |
| XLogP3 | 4 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 10 |
This table is interactive. You can sort and filter the data.
Detailed Research Findings
While specific research articles focusing solely on the synthesis or reactivity of this compound are not prevalent, its role can be inferred from its availability from chemical suppliers and from studies on analogous compounds.
Synthesis
A plausible and common method for the synthesis of polyhalogenated aromatics like this compound involves a Sandmeyer-type reaction. acs.org This would likely start from a corresponding aniline (B41778) precursor, such as 2-ethyl-4-chloroaniline. The synthesis would proceed via the following steps:
Diazotization: The amino group of 2-ethyl-4-chloroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.
Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide, to replace the diazonium group with iodine, yielding the final product.
Alternatively, direct electrophilic iodination of 1-chloro-4-ethylbenzene (B1585538) could be employed, though this may lead to a mixture of isomers requiring purification.
Reactivity and Applications
The primary application of this compound in research is as a synthetic intermediate. The presence of two different halogen atoms with distinct reactivities makes it an ideal substrate for sequential cross-coupling reactions.
Selective Cross-Coupling: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings. A researcher can first perform a coupling reaction at the C-I position, leaving the C-Cl bond intact. The resulting product can then undergo a second, typically more forcing, coupling reaction at the C-Cl position to introduce a different functional group.
This stepwise functionalization is a powerful strategy for the convergent synthesis of complex organic molecules. For example, a closely related compound, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, serves as a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. chemicalbook.com This highlights the industrial and pharmaceutical relevance of this class of polyhalogenated aromatic building blocks.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClI |
|---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
4-chloro-1-ethyl-2-iodobenzene |
InChI |
InChI=1S/C8H8ClI/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
LQNNJVRJHRFWIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 1 Ethyl 2 Iodobenzene and Analogous Iodobenzene Derivatives
Conventional Synthetic Routes to Aryl Iodides
Traditional methods for the synthesis of aryl iodides, including 4-chloro-1-ethyl-2-iodobenzene, have long been established and remain valuable in many applications. These routes often involve multi-step sequences starting from readily available precursors.
Sandmeyer-Type Iodination Reactions
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. wikipedia.orgnih.gov This method is particularly useful for introducing iodine into an aromatic ring in a position that may not be accessible through direct electrophilic substitution. The general process involves the diazotization of an aromatic amine with a nitrite (B80452) source, typically in the presence of a strong acid, followed by the introduction of an iodide salt, often with copper(I) iodide as a catalyst. wikipedia.orgorganic-chemistry.org While many Sandmeyer reactions utilize copper catalysis, the iodination is often achievable without a catalyst. organic-chemistry.org
For the synthesis of a compound like this compound, a potential starting material would be 4-chloro-2-ethylaniline. This precursor would undergo diazotization, followed by treatment with potassium iodide to yield the target molecule. The reaction proceeds through the formation of an aryl radical after the loss of nitrogen gas from the diazonium salt. wikipedia.org
Recent advancements have focused on developing more environmentally friendly and efficient one-pot procedures. For instance, the use of an acidic ionic liquid, N-methyl-2-pyrrolidonum hydrosulfate, allows for the formation of stable diazonium salts at room temperature that readily react with sodium iodide. researchgate.net Another approach utilizes cellulose (B213188) sulfuric acid as a solid acid catalyst for the diazotization and subsequent iodination of aromatic amines under solvent-free conditions. researchgate.net
Iodination of Substituted Ethylbenzene Precursors
Direct iodination of a substituted ethylbenzene, such as 1-chloro-4-ethylbenzene (B1585538), presents another synthetic avenue. nist.gov This approach typically involves electrophilic aromatic substitution, where an iodinating agent is used to introduce an iodine atom onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents, in this case, the chloro and ethyl groups.
A common method for such transformations is the use of iodine in the presence of an oxidizing agent. One specific example involves the iodination of 1-chloro-3-ethylbenzene (B1584093) using iodine and a suitable oxidizing agent to produce 1-chloro-3-(1-iodoethyl)benzene. While not the target compound, this illustrates the principle of direct iodination on a related scaffold.
Multi-Step Approaches to Specific Halogenated Ethylbenzenes
The synthesis of highly substituted aromatic compounds like this compound often necessitates multi-step synthetic sequences. These routes offer precise control over the substitution pattern. For example, a synthesis could commence with a simpler, commercially available starting material and sequentially introduce the required functional groups.
A representative multi-step synthesis might involve the initial halogenation of a benzene (B151609) derivative, followed by functional group manipulations and further halogenations. For instance, the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from aniline (B41778) involves a six-step process: acetylation, bromination, chlorination, hydrolysis, iodination, and finally deamination. scribd.com A similar strategic approach could be envisioned for this compound, potentially starting from a substituted aniline or ethylbenzene. The use of continuous flow techniques is also being explored to streamline multi-step syntheses by combining several reaction steps into a single, continuous operation. researchgate.net
Modern Catalytic Approaches for C-I Bond Formation
Contemporary synthetic chemistry has seen a surge in the development of catalytic methods for forming carbon-iodine bonds, offering milder reaction conditions, improved functional group tolerance, and higher efficiency compared to traditional methods.
Copper-Catalyzed Aryl Iodide Syntheses
Copper-catalyzed reactions have become a mainstay for the synthesis of aryl iodides. One significant advancement is the copper-catalyzed halogen exchange, or Finkelstein reaction, which allows for the conversion of aryl bromides into aryl iodides. A mild and general method utilizes a catalyst system of copper(I) iodide with a 1,2- or 1,3-diamine ligand. acs.org This reaction tolerates a variety of functional groups and proceeds effectively using sodium iodide in solvents like dioxane or n-butanol. acs.org
Copper catalysts are also employed in C-H activation/iodination reactions. These methods allow for the direct iodination of an aromatic C-H bond, often with high regioselectivity directed by a functional group on the substrate. For example, copper catalysts have been used for the ortho-C-H halogenation of aryl-2-carboxamides. mdpi.com This type of strategy offers a more atom-economical approach to aryl iodide synthesis by avoiding the need for pre-functionalized starting materials.
Aryl Hydrazine-Mediated Iodination Strategies
Aryl hydrazines have emerged as versatile precursors for the synthesis of aryl iodides under metal- and base-free conditions. nih.govacs.org In a typical procedure, an arylhydrazine hydrochloride reacts with molecular iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govacs.org The reaction proceeds through the oxidation of the arylhydrazine by iodine to form an arenediazonium salt. This intermediate then undergoes a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical, which then combine to form the aryl iodide. nih.govacs.org This method has been shown to be effective for a wide range of arylhydrazines with various functional groups, providing good to excellent yields of the corresponding aryl iodides. acs.org
Another strategy involves the generation of aryl radicals from aryl hydrazines using catalytic molecular iodine in the presence of air. nih.gov This approach has been successfully applied to the arylation of substituted 1,4-naphthoquinones. nih.gov The proposed mechanism involves the initial reaction of iodine with the aryl hydrazine, followed by dehydroiodination and further reaction with molecular iodine, which is regenerated by the air oxidation of hydroiodic acid. nih.gov
Derivatization and Functionalization Strategies for Iodobenzene (B50100) Scaffolds
The functionalization of iodobenzene scaffolds, such as this compound, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. The unique reactivity of the carbon-iodine bond allows for a diverse range of transformations, making iodinated arenes valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This section explores key strategies for the derivatization of these scaffolds, focusing on intramolecular aryl migrations, oxidative cyclization reactions, and the regioselective functionalization of polyhalogenated systems.
Intramolecular Aryl Migrations for Iodo-Substituted Diarylethers
A significant advancement in the synthesis of diaryl ethers bearing an iodine substituent is the use of intramolecular aryl migration from diaryliodonium salts. This methodology offers an atom-economical approach to valuable ortho-iodo diaryl ether synthons, which are precursors for a variety of further chemical modifications.
One notable strategy involves the use of vicinal trifluoromethanesulfonate-substituted diaryliodonium salts. nih.govresearchgate.net This approach facilitates the synthesis of ortho-iodo diaryl ethers under mild reaction conditions and demonstrates a broad substrate scope. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds via a sulfonyl-directed nucleophilic aromatic substitution pathway. nih.govresearchgate.net This method is not only efficient but also serves to create versatile synthons for subsequent coupling reactions. nih.govresearchgate.net For instance, a thyroxine analogue, the 3-iodo-L-thyronine (3-T1) derivative, has been successfully synthesized using this aryl migration procedure. nih.govresearchgate.net
Another innovative approach utilizes phosphate-stabilized diaryliodonium salts. rsc.orgchemrxiv.orgrsc.org Treatment of these salts with calcium hydroxide (B78521) in aqueous conditions induces an efficient intramolecular aryl migration, yielding iodo-substituted diaryl ethers in high yields, with some reported as high as 94%. rsc.orgchemrxiv.orgrsc.org This method highlights the synthetic utility of a previously under-explored class of compounds. rsc.orgchemrxiv.org The reaction conditions are noteworthy for their use of water as a solvent and their ability to proceed at moderate temperatures. rsc.org
The substrate scope for the phosphate-stabilized diaryliodonium salt migration has been investigated, demonstrating variable yields depending on the electronic nature of the migrating aryl group. rsc.org
| Migrating Aryl Group | Product | Yield (%) |
|---|---|---|
| Phenyl | Diaryl ether with phenyl group | 91 |
| Toluyl | Diaryl ether with toluyl group | 65 |
| tert-Butyl-substituted | Diaryl ether with tert-butyl-substituted group | 55 |
| Methoxy-substituted | Diaryl ether with methoxy-substituted group | 14-22 |
Oxidative Cyclization in Complex Molecule Synthesis
Hypervalent iodine reagents, such as iodobenzene diacetate (IBD) and (diacetoxyiodo)benzene (B116549), are powerful tools for oxidative cyclization reactions, enabling the synthesis of a wide array of heterocyclic compounds. researchgate.netbeilstein-journals.orgnih.gov These reagents are often favored for their mild reaction conditions and lower toxicity compared to heavy metal oxidants. mdpi.com
One application of this methodology is the synthesis of 3-aryl-1,2,4-triazolo[3,4-b]-1,3-benzothiazoles from arenecarbaldehyde-1,3-benzothiazol-2-ylhydrazones. researchgate.net In this transformation, phenyliodine bis(trifluoroacetate) (PIFA) has been shown to be a highly effective reagent, affording the desired triazole derivatives in high yields and with short reaction times when compared to iodobenzene diacetate. researchgate.net
Similarly, IBD has been employed in the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones. beilstein-journals.org This reaction proceeds in dichloromethane (B109758) and initially forms nih.govrsc.orgchemrxiv.orgtriazolo[4,3-c]pyrimidine derivatives, which then undergo a Dimroth rearrangement to yield the more stable nih.govrsc.orgchemrxiv.orgtriazolo[1,5-c]pyrimidines in moderate to high yields. beilstein-journals.org The protocol is quite general, tolerating a variety of aryl substituents on the triazole ring, including both electron-rich and electron-poor systems. beilstein-journals.org
The versatility of hypervalent iodine-mediated oxidative cyclization extends to the synthesis of other heterocyclic systems as well. For example, it has been used in the construction of dihydrobenzofurans through a palladium-catalyzed hydroxyl group-directed C–H activation/C–O cyclization, with (diacetoxyiodo)benzene acting as the terminal oxidant. nih.gov This method has also been successfully applied to the synthesis of spirocyclic dihydrobenzofurans. nih.gov Furthermore, these reagents can facilitate the synthesis of cyclopenta[b]furan derivatives. mdpi.com
| Starting Material | Hypervalent Iodine Reagent | Product | Key Features |
|---|---|---|---|
| Arenecarbaldehyde-1,3-benzothiazol-2-ylhydrazones | Phenyliodine bis(trifluoroacetate) (PIFA) | 3-Aryl-1,2,4-triazolo[3,4-b]-1,3-benzothiazoles | High yields, short reaction times. researchgate.net |
| 6-Chloro-4-pyrimidinylhydrazones | Iodobenzene diacetate (IBD) | nih.govrsc.orgchemrxiv.orgTriazolo[1,5-c]pyrimidines | Proceeds via Dimroth rearrangement; broad substrate scope. beilstein-journals.org |
| o-Hydroxyaryl enamines | (Diacetoxyiodo)benzene | Dihydrobenzofurans | Palladium-catalyzed C-H activation/C-O cyclization. nih.gov |
| α-Alkyl-β-dicarbonyl compounds | (Diacetoxyiodo)benzene | Cyclopenta[b]furan derivatives | Alternative to Knoevenagel condensation. mdpi.com |
Regioselective Functionalization of Polyhalogenated Arenes
The selective functionalization of arenes containing multiple halogen atoms, such as di- or tri-substituted halobenzenes, presents a significant synthetic challenge due to the similar reactivity of the C-X bonds. nih.gov However, several methods have been developed to achieve high regioselectivity in these transformations.
One effective strategy is the use of a bimetallic combination, such as sBu₂Mg·2LiOR (where R = 2-ethylhexyl), to perform regioselective Br/Mg exchange on dibromo-arenes and -heteroarenes. nih.govresearchgate.netx-mol.com This approach operates under mild conditions in toluene (B28343) and provides bromo-substituted magnesium reagents that can react with a variety of electrophiles in good yields. nih.govresearchgate.net The regioselectivity of this exchange can be further tuned by the addition of Lewis donors like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), particularly in the case of dibromo-pyridines and quinolines. nih.govresearchgate.net
Another approach involves iron(III) triflimide catalysis for the regioselective halogenation of arenes. thieme-connect.com This super Lewis acid can activate N-functionalized succinimides for electrophilic aromatic substitution on electron-rich arenes under relatively mild conditions. thieme-connect.com The differing reactivity rates between N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) allow for a one-pot, regioselective polyhalogenation. thieme-connect.com For example, the para-position of anisole (B1667542) can be chlorinated first, and then, by lowering the temperature and adding NBS, a monobromination can be achieved at the ortho position. thieme-connect.com
Site-selective cross-coupling reactions of polyhalogenated arenes bearing identical halogen atoms are also a powerful tool. nih.gov The selectivity in these reactions can be influenced by various factors, including steric hindrance from adjacent functional groups or the electronic effects of substituents on the aromatic ring. nih.gov For instance, the presence of a nitro group can direct the initial oxidative addition in a Suzuki-Miyaura coupling to the more electrophilic C-Br bond ortho to it. nih.gov
| Methodology | Reagents | Substrate Type | Key Outcome |
|---|---|---|---|
| Br/Mg Exchange | sBu₂Mg·2LiOR, PMDTA | Dibromo-arenes and -heteroarenes | Regioselective formation of bromo-substituted Grignard reagents. nih.govresearchgate.net |
| Iron-Catalyzed Halogenation | Fe(NTf₂)₃, NCS, NBS | Electron-rich arenes | One-pot, regioselective polyhalogenation. thieme-connect.com |
| Site-Selective Cross-Coupling | Pd catalysts, boronic acids | Polyhalogenated arenes | Selectivity directed by steric or electronic factors. nih.gov |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Aryl Iodides
Aryl iodides are highly reactive substrates in transition metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition, often the rate-determining step in the catalytic cycle. This high reactivity allows for milder reaction conditions compared to their bromo and chloro counterparts.
Palladium-Catalyzed Coupling Processes
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for C-C bond formation. Mechanistic studies have provided deep insights into the factors governing its selectivity.
The generally accepted mechanism for the Mizoroki-Heck reaction involves the oxidative addition of an aryl halide to a palladium(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to afford the product and regenerate the palladium(0) catalyst. uwindsor.ca For aryl iodides, the oxidative addition step is typically not the rate-determining step. acs.orgnih.gov Instead, factors such as olefin coordination and migratory insertion can be rate-limiting, depending on the reaction conditions, including the palladium-to-phosphine ligand ratio. uwindsor.ca
In the context of dihaloarenes, selectivity is a critical consideration. The preferential reaction at the more reactive C-I bond over a C-Cl bond is well-established. This selectivity is primarily attributed to the lower bond dissociation energy of the C-I bond, facilitating oxidative addition at this site.
Recent research has focused on ligand-controlled regioselectivity in the Mizoroki-Heck reaction. For example, the use of 1,5-diaza-3,7-diphosphacyclooctane (P2N2) ligands has been shown to enable the regiodivergent arylation of styrenes. chemrxiv.orgnih.gov By simply changing the substituent on the phosphorus atom from a phenyl to a tert-butyl group, either the linear or branched product can be obtained with high selectivity. chemrxiv.orgnih.gov Computational studies suggest that the rigid positioning of the phosphorus substituent influences the interaction with the incoming olefin, thereby dictating the regioselectivity. chemrxiv.orgnih.gov
The choice of base and solvent can also influence the reaction pathway and selectivity. While triethylamine (B128534) is a common base, the use of different bases can affect the reaction outcome. chemrxiv.org Furthermore, the addition of substances like O2 can dramatically affect the reactivity and selectivity between Mizoroki-Heck and homo-coupling reactions, with palladium nanoparticles of different sizes, formed under different conditions, catalyzing different pathways. rsc.org
Table 1: Factors Influencing Selectivity in Mizoroki-Heck Reactions
| Factor | Influence on Selectivity | Key Findings |
| Ligand Structure | Controls regioselectivity (linear vs. branched products). | P2N2 ligands with different phosphorus substituents (e.g., PPh vs. PtBu) can lead to opposite regioselectivity in the arylation of styrenes. chemrxiv.orgnih.gov |
| Aryl Halide | Determines the site of initial oxidative addition. | The C-I bond is significantly more reactive than C-Br or C-Cl bonds, allowing for selective functionalization of dihaloarenes. |
| Reaction Conditions | Affects the catalytic species and reaction pathway. | The palladium-to-phosphine ratio can change the rate-determining step. uwindsor.ca The presence of O2 can switch the selectivity between Mizoroki-Heck and homo-coupling. rsc.org |
Palladium-catalyzed C–H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The coupling of aryl iodides with C-H bonds allows for the construction of biaryl and other complex frameworks.
These reactions often employ a directing group to position the palladium catalyst in proximity to the targeted C-H bond, facilitating its cleavage. Arylureas, for instance, have been shown to be effective directing groups, enabling C-H activation and subsequent coupling with aryl iodides at room temperature. beilstein-journals.orgnih.govd-nb.info Cationic palladium(II) complexes are often highly reactive catalysts in these transformations. beilstein-journals.orgnih.govd-nb.info
The proposed catalytic cycle for these reactions typically involves:
C-H activation to form a palladacycle intermediate. beilstein-journals.orgnih.govd-nb.info
Reaction of the palladacycle with an aryl iodide. beilstein-journals.orgnih.govd-nb.info
Regeneration of the active palladium catalyst. beilstein-journals.orgnih.govd-nb.info
Norbornene-mediated ortho C-H functionalization represents another important approach, where a cascade process involving C-H alkylation or arylation of aryl iodides can lead to the formation of multiple new carbon-carbon bonds in a single operation. sorbonne-universite.frthieme-connect.com This methodology has been utilized in the synthesis of complex carbo- and heterocyclic compounds. sorbonne-universite.frthieme-connect.com
Furthermore, palladium-catalyzed tandem reactions involving multiple C-H activations have been developed. For example, the reaction of N-(2-iodoaryl)acrylamides with two molecules of an aryl iodide can proceed through a triple C-H activation sequence to synthesize spirooxindoles. acs.org
Table 2: Examples of Palladium-Catalyzed C-H Activation/Cross-Coupling with Aryl Iodides
| Directing Group/Mediator | Substrate | Coupling Partner | Product Type | Reference |
| Urea (B33335) | Arylurea | Aryl Iodide | Biaryl | beilstein-journals.orgnih.govd-nb.info |
| Norbornene | Aryl Iodide | Alkene/Arene | Carbo- and Heterocycles | sorbonne-universite.frthieme-connect.com |
| Acrylamide | N-(2-iodoaryl)acrylamide | Aryl Iodide | Spirooxindole | acs.org |
Nickel-Catalyzed Cross-Coupling and C-Heteroatom Bond Formation
Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium catalysis. Nickel catalysts exhibit unique reactivity, often enabling transformations that are challenging for their palladium counterparts.
The oxidative addition of aryl halides to low-valent nickel species is a fundamental step in many nickel-catalyzed cross-coupling reactions. While Ni(0) has been traditionally implicated, Ni(I) species have emerged as key intermediates in modern catalytic systems, particularly those involving photoredox or electrochemical methods. nih.gov
Detailed mechanistic studies have been undertaken to understand the oxidative addition of aryl iodides to Ni(I) complexes. nih.govx-mol.comresearchgate.netacs.orgucla.edu Electroanalytical techniques have been employed to measure the rates of oxidative addition for a diverse range of aryl iodide substrates and catalytically relevant nickel complexes. nih.govx-mol.comacs.org These studies have revealed that the mechanism of oxidative addition can be classified as either a three-center concerted pathway or a halogen-atom abstraction pathway, depending on the type of ligand coordinated to the nickel center. nih.govacs.org
The structure of the ligand plays a crucial role in influencing the rate and mechanism of oxidative addition through both steric and electronic effects. researchgate.net For instance, studies with bipyridine (bpy) and phenanthroline (phen) ligated Ni(I) complexes have been instrumental in advancing the understanding of this process. ucla.eduacs.orgnih.gov It has been demonstrated that a well-defined Ni(I) complex can react readily with aryl bromides via a pathway consistent with an initial Ni(I) to Ni(III) oxidative addition, forming a Ni(III) aryl species. ucla.eduacs.orgnih.gov
Recent work has also revisited the classic studies of oxidative addition to phosphine-ligated nickel(0) complexes, showing that both concerted and one-electron radical pathways can be operative. nih.gov The branching between these pathways is dependent on the electronic properties of the ligand and the aryl halide, as well as the identity of the halide itself. nih.gov
Cross-electrophile coupling has emerged as a powerful synthetic strategy that directly couples two different electrophiles, such as an aryl halide and an alkyl halide, thereby avoiding the need for pre-formed organometallic reagents. nih.gov Nickel catalysis is particularly well-suited for these transformations.
The mechanism of nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides is thought to involve a radical chain process. nih.gov A proposed mechanism begins with the selective oxidative addition of the aryl iodide to a nickel(0) species to form an arylnickel(II) intermediate. nih.gov This species then reacts with an alkyl radical, generated from the alkyl halide, to form a diorganonickel(III) intermediate, which undergoes reductive elimination to yield the cross-coupled product and a nickel(I) species. nih.gov The nickel(I) species can then react with the alkyl iodide to regenerate the alkyl radical and a nickel(II) species, thus propagating the radical chain. nih.gov
These reductive coupling methods have been successfully applied to a variety of aryl and alkyl halides, including the coupling of aryl bromides with secondary alkyl bromides at room temperature. acs.org The development of new catalyst systems and conditions, often involving bipyridine or phenanthroline ligands and a reductant such as zinc or manganese, has expanded the scope of these reactions. orgsyn.org Furthermore, nickel-catalyzed reductive cross-coupling has been extended to other electrophiles, such as alkyl tosylates and aldehydes, showcasing the versatility of this approach. rsc.orgrsc.org The combination of nickel catalysis with photoredox catalysis has also enabled the reductive coupling of aryl halides with aldehydes under mild conditions using an organic reductant. rsc.org
Table 3: Key Features of Nickel-Catalyzed Cross-Electrophile Coupling
| Feature | Description | Significance |
| Reactants | Two different electrophiles (e.g., aryl halide and alkyl halide). nih.gov | Avoids the preparation and use of often sensitive organometallic nucleophiles. |
| Catalyst | Typically a nickel complex with nitrogen-based ligands (e.g., bipyridine, phenanthroline). orgsyn.org | Earth-abundant and cost-effective compared to palladium. |
| Reductant | A stoichiometric amount of a reducing agent (e.g., Zn, Mn) or a photoredox/electrochemical method. acs.orgorgsyn.orgrsc.org | Necessary to drive the catalytic cycle and regenerate the active low-valent nickel species. |
| Mechanism | Often involves radical intermediates and a Ni(I)/Ni(III) catalytic cycle. nih.gov | Allows for the coupling of substrates that may be incompatible with traditional two-electron cross-coupling pathways. |
Copper-Catalyzed C-C and C-Si Bond Formations from Aryl Iodides
Copper-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon (C-C) and carbon-silicon (C-Si) bonds. researchgate.net While traditional Ullmann-type couplings often required harsh reaction conditions, the development of ligand-assisted copper catalysis has allowed for these transformations to occur under milder conditions with lower catalyst loadings. researchgate.net For aryl iodides, which are reactive substrates in these couplings, copper catalysis provides a versatile method for introducing new carbon or silicon-based functional groups.
In the context of analogues of this compound, the aryl iodide moiety is the primary site of reactivity in copper-catalyzed cross-coupling reactions. The C-I bond is more susceptible to oxidative addition to the copper catalyst than the C-Cl bond. This selectivity allows for the targeted functionalization at the 2-position of the benzene ring. For instance, copper-catalyzed coupling with terminal alkynes can lead to the formation of C(sp²)-C(sp) bonds, while coupling with organoboron reagents can form new C(sp²)-C(sp²) bonds. researchgate.net Similarly, copper-catalyzed silylation reactions, often proceeding through the activation of a Si-B bond, can introduce a silyl (B83357) group at the position of the iodine atom. ntu.edu.sg
A domino process using a copper catalyst has been developed for the synthesis of 2,3-dihydrobenzo[b]thiophenes from 2-iodoketones and a sulfur source. rsc.org This methodology could potentially be adapted for analogues of this compound, where the iodo group would direct the initial C-S bond formation.
Table 1: Examples of Copper-Catalyzed Reactions of Aryl Halides
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Aryl Iodide | Terminal Alkyne | Copper Salt / Ligand | Aryl-Alkyne |
| Aryl Iodide | Aryl Boronic Acid | Copper Salt / Ligand | Biaryl |
| Aryl Iodide | Silylborane | Copper(I) Complex | Arylsilane |
| 2-Iodobenzoic Acid | Amine/Thiol | Cu/Cu₂O | Anthranilic Acid/Arylthiobenzoic Acid |
Hypervalent Iodine Chemistry and Oxidative Transformations
Hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state than +1, are valuable reagents in organic synthesis due to their oxidizing properties and environmentally benign nature. nih.govnih.gov Aryl iodides, such as this compound analogues, can be converted into hypervalent iodine(III) reagents, which then serve as versatile platforms for a variety of oxidative transformations. nih.gov
Applications of Bis(acyloxy)iodoarenes as Oxidants
[Bis(acyloxy)iodo]arenes, with the general formula ArI(O₂CR)₂, are a prominent class of hypervalent iodine(III) compounds. acs.org They are typically prepared by the oxidation of iodoarenes in the presence of a carboxylic acid. nih.govacs.org These reagents are effective oxidants for a wide range of organic substrates. nih.gov For example, they can oxidize alcohols to carbonyl compounds and phenols to quinones. nih.govnih.gov A key feature of [bis(acyloxy)iodo]arenes is their ability to be converted into other hypervalent iodine reagents in situ by the addition of appropriate additives. nih.gov
The reactivity of [bis(acyloxy)iodo]arenes derived from analogues of this compound would be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing chloro group and the electron-donating ethyl group would modulate the oxidizing power of the resulting hypervalent iodine reagent.
Dynamic Processes and Mechanistic Features of Iodine(III) Reagents
The structure and reactivity of iodine(III) reagents are governed by the principles of hypervalent bonding. nih.govuab.cat Organic derivatives of iodine(III) with the general structure ArIX₂ typically adopt a trigonal bipyramidal geometry, with the electronegative ligands (X) occupying the axial positions and the aryl group and two lone pairs of electrons in the equatorial positions. nih.govacs.org The hypervalent I-X bonds are longer and weaker than typical covalent bonds, which contributes to their unique reactivity. nih.govuab.cat
Studies using ¹⁷O-NMR spectroscopy and DFT calculations on bis(acyloxy)iodoarenes have revealed a dynamic process involving the interchange of the oxygen atoms within the acyloxy groups. mdpi.comresearchgate.net This exchange is proposed to occur via a nih.govrsc.org-sigmatropic shift of the iodine atom. mdpi.comresearchgate.net The activation energy for this process is relatively low and appears to be largely unaffected by para-substitution on the benzene ring or changes in the acyl groups. mdpi.comresearchgate.net This suggests that for a hypothetical bis(acyloxy)iodo derivative of this compound, a similar dynamic process would be operative.
Electrochemical Reactivity of Halogenated Benzene Derivatives
The electrochemical reduction of halogenated aromatic compounds provides a means to investigate their reactivity and can be a useful synthetic tool. The presence of multiple halogen substituents, as in analogues of this compound, leads to complex electrochemical behavior.
Electroreduction Mechanisms and Topological Considerations for Chlorobenzene (B131634) Derivatives
The electrochemical reduction of chlorobenzene derivatives has been studied to understand the factors influencing the cleavage of the carbon-chlorine bond. rsc.org For polychlorinated benzenes, the reduction typically proceeds in a stepwise manner, with the sequential removal of chlorine atoms. mdpi.com The reduction potentials are influenced by the number and position of the chlorine atoms on the benzene ring. rsc.org
Theoretical and topological studies have been employed to rationalize the electrochemical behavior of chlorobenzene derivatives. rsc.orgpsu.edu These studies have shown that the energy of the lowest unoccupied molecular orbital (LUMO) and graph-theoretical indices can be correlated with the reduction potentials. rsc.org The so-called "ortho effect," where ortho-substituted dichlorobenzenes are reduced at less negative potentials than expected, has also been rationalized using computational methods. rsc.orgpsu.edu
In the case of an analogue like this compound, the C-I bond is expected to be reduced at a significantly less negative potential than the C-Cl bond due to the lower bond dissociation energy of the C-I bond. This would allow for selective electrochemical functionalization at the 2-position. The electroreduction of the C-Cl bond would occur at a more negative potential, and its reactivity would be influenced by the presence of the ethyl group and the remaining substituent.
Radical Reaction Pathways in Aryl Halide Transformations
Radical reactions provide an alternative pathway for the transformation of aryl halides. The generation of aryl radicals from aryl halides can be initiated by various methods, including photolysis, radiolysis, or the use of radical initiators. These highly reactive intermediates can then participate in a range of reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization.
For aryl halides, the propensity to undergo radical reactions is well-documented. frontiersin.org Mechanistic studies on halogen exchange reactions have shown that the inhibition by radical scavengers like quinones and nitroarenes is indicative of a radical chain process. frontiersin.org The homolytic cleavage of the carbon-halogen bond can be induced by light, leading to the formation of an aryl radical and a halogen radical. frontiersin.org
In the context of this compound analogues, the weaker C-I bond is more susceptible to homolytic cleavage than the C-Cl bond. This would lead to the preferential formation of an aryl radical at the 2-position. This selectivity can be exploited in synthetic applications. For example, photo-induced reactions could be used to generate the 4-chloro-1-ethylphenyl radical, which could then be trapped by a suitable reagent.
The formation of aryl radicals from aryl halides can also be achieved through photoinduced electron transfer (SET) from a photocatalyst. rsc.org This method allows for the generation of aryl radicals under mild conditions. The resulting aryl radical can then undergo various transformations, including C-C bond formation. rsc.org Palladium-catalyzed cross-coupling reactions under photoirradiation have also been shown to proceed through radical intermediates. acs.org
Reactivity and Transformation Pathways of 4 Chloro 1 Ethyl 2 Iodobenzene Analogues
Transformation Pathways
The reactivity of 4-chloro-1-ethyl-2-iodobenzene and its analogues is significantly influenced by the presence of the carbon-iodine bond, which is weaker than the carbon-chlorine bond. This disparity allows for the selective generation of an aryl radical at the C-2 position, a key intermediate that opens up numerous synthetic pathways through homolytic aromatic substitution (SHAr). The formation of this aryl radical intermediate is a critical step, enabling transformations that are otherwise difficult to achieve. These reactions typically proceed under mild conditions and show a high degree of functional group tolerance.
The generation of the aryl radical from an aryl iodide precursor can be initiated through various methods, including photoredox catalysis, mechanochemical force, or the use of radical initiators. beilstein-journals.orgnih.gov Once formed, the highly reactive aryl radical can participate in a variety of transformations.
Evidence for Aryl Radical Intermediates
The involvement of aryl radical intermediates in these transformations is supported by experimental evidence. For instance, radical clock experiments are a common method to detect the presence of radical species. In a study involving the reaction of 1-(allyloxy)-2-iodobenzene with an enolate anion under microwave irradiation, the formation of a cyclized product was observed alongside the direct substitution product. rsc.org The cyclized product can only be formed through the intermediacy of the 2-(allyloxy)phenyl radical, which undergoes a 5-exo ring closure before coupling with the enolate. rsc.org This result provides strong evidence for the existence of an aryl radical during the reaction. rsc.org
Transformation Pathways
One of the simplest fates of the generated aryl radical is hydrodehalogenation , where it abstracts a hydrogen atom from the solvent or a specific hydrogen atom transfer (HAT) reagent to yield the corresponding deiodinated product. beilstein-journals.org This selective C–I bond cleavage over a C–Cl bond is a notable feature. For example, under multi-photon tandem photocatalysis, 1-chloro-4-iodobenzene (B104392) can be chemoselectively transformed into chlorobenzene (B131634). beilstein-journals.org
Aryl radicals derived from dihaloaromatic compounds are also versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. In carbonylative amidation , the aryl radical is trapped by carbon monoxide to form an acyl radical. This intermediate then reacts with an amine to produce the corresponding amide, offering a milder alternative to traditional methods. beilstein-journals.org
Furthermore, these aryl radicals can be trapped by various nucleophiles. For instance, they can react with pyrrole (B145914) derivatives in a C–C bond-forming reaction to yield arylated products. beilstein-journals.org Another powerful transformation is the anti-Markovnikov hydroarylation of alkenes , which can be achieved using mechanochemically generated aryl radicals or through dual-catalytic systems, providing access to valuable arylethylamine structures. nih.govnih.gov The reaction of 1-chloro-4-iodobenzene with a vinylcarbamate under dual photoredox and hydrogen atom transfer catalysis smoothly affords the hydroarylation product, retaining the chloride substituent for potential further modifications. nih.gov
Intramolecular transformations also provide elegant pathways to complex heterocyclic structures. N-allenyl-2-iodoanilines, for example, can undergo a samarium(II) diiodide-mediated single electron transfer (SET) to the carbon-iodine bond, generating an aryl radical. rsc.org This radical can then undergo an intramolecular cyclization by attacking the central carbon of the allene (B1206475) group, leading to the formation of indole (B1671886) derivatives under mild conditions. rsc.org
The following tables summarize the findings from various research studies on the reactivity of aryl radicals generated from iodo- and chloro-substituted aromatic compounds, which serve as analogues for this compound.
Table 1: Photocatalytic Transformations of Aryl Halides via Aryl Radical Intermediates
| Starting Material | Reagent(s) | Product | Yield (%) | Source |
| 1-Bromo-4-iodobenzene | Pyrrole derivative | 2-(4-Bromophenyl)-1H-pyrrole | 52-74% | beilstein-journals.org |
| 1-Chloro-4-iodobenzene | - | Chlorobenzene (Hydrodehalogenation) | - | beilstein-journals.org |
| 1-Chloro-4-iodobenzene | Carbon Monoxide, Amine | N-Aryl-4-chlorobenzamide | 27-88% | beilstein-journals.org |
| 1-Chloro-4-iodobenzene | tert-Butyl vinylcarbamate | tert-Butyl (2-(4-chlorophenyl)ethyl)carbamate | 70-88% | nih.gov |
Table 2: Intramolecular Cyclization via Aryl Radical Intermediate
| Starting Material | Reagent(s) | Product Type | Yield (%) | Source |
| N-Allenyl-2-iodoaniline derivatives | SmI₂, HMPA, i-PrOH | Indole derivatives | High | rsc.org |
| 1-(Allyloxy)-2-iodobenzene | Acetophenone enolate | Cyclized substitution product | 29% | rsc.org |
Advanced Spectroscopic Characterization and Structural Analysis of Halogenated Arenes
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, which is crucial for understanding the structure and properties of halogenated arenes.
Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govrsc.org This interaction plays a significant role in crystal engineering, influencing how molecules pack in the solid state. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. rsc.org
In the crystal lattice of halogenated arenes, halogen bonds (e.g., C−I···Cl, C−I···I) can compete with other noncovalent forces such as π–π stacking and hydrogen bonds to dictate the final supramolecular architecture. nih.govucl.ac.uk The analysis of crystal structures reveals the geometry and distances of these interactions, providing insight into their relative strengths and contributions to the stability of the crystal. For instance, studies on dihalogenated anilines have characterized both hydrogen bonding networks and intermolecular halogen–halogen interactions that guide the assembly of molecules into one-dimensional chains.
X-ray crystallography is indispensable for the unambiguous characterization of organoiodine compounds. It provides definitive proof of molecular connectivity and stereochemistry. The technique is particularly valuable for studying reaction intermediates and stable hypervalent iodine reagents, where it can confirm the geometry around the iodine center. acs.org
For dihalogenated aromatic compounds, crystallographic data allows for precise measurement of key structural parameters. For example, in the related compound 4-chloro-2-iodoaniline, the C—I and C—Cl bond lengths were determined to be 2.101 (5) Å and 1.755 (6) Å, respectively. researchgate.net These values are consistent with those found in other substituted anilines and provide benchmark data for computational models. researchgate.net Such structural data is fundamental to understanding the electronic effects of the halogen substituents on the aromatic ring.
Table 1: Selected Crystallographic Data for a Related Dihalogenated Arene (4-chloro-2-iodoaniline)
| Parameter | Value |
|---|---|
| C—I Bond Length | 2.101 (5) Å |
| C—Cl Bond Length | 1.755 (6) Å |
| C—N Bond Length | 1.393 (7) Å |
| Crystal System | Monoclinic |
| Space Group | P21/n |
Data sourced from a study on 4-chloro-2-iodoaniline. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Interaction Studies
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For halogenated arenes, various NMR techniques can elucidate reaction mechanisms, characterize weak intermolecular interactions, and confirm molecular structures.
While 4-Chloro-1-ethyl-2-iodobenzene is a standard organoiodine compound, the principles of dynamic NMR are often applied to study the fluxional behavior of related hypervalent iodine species. researchgate.net Hypervalent iodine(III) compounds, such as bis(acyloxy)iodoarenes, can undergo dynamic processes in solution, like the interchange of oxygen atoms in the acyloxy groups. researchgate.net
Variable-temperature NMR experiments can be used to monitor these processes. As the temperature is lowered, the rate of exchange slows, leading to the broadening and eventual separation (decoalescence) of NMR signals. By analyzing the spectra at different temperatures, it is possible to determine the activation free energy (ΔG‡) for the dynamic process, which for some nih.govucl.ac.uk-sigmatropic shifts in hypervalent iodine compounds ranges between 44 and 47 kJ/mol. researchgate.net These studies provide critical insights into the reactivity and stability of these important reagents. researchgate.net
The formation of halogen bonds in solution can be detected and quantified using 13C NMR titration. nsf.gov This method relies on monitoring the chemical shift of the carbon atom directly bonded to the halogen bond donor (the ipso-carbon) upon the addition of a Lewis base (halogen bond acceptor). olemiss.edu
When a compound like this compound forms a halogen bond through its iodine atom, electron density is donated from the Lewis base into the σ* antibonding orbital of the C—I bond. bch.ro This perturbation of the electronic environment around the ipso-carbon leads to a change in its 13C chemical shift, typically a downfield shift (an increase in ppm). bch.roolemiss.edu The magnitude of this shift correlates with the strength of the halogen-bonding interaction. Studies on other iodoarenes have demonstrated significant changes in the ipso-carbon chemical shift upon the addition of bases like dimethyl sulfoxide (B87167) or pyridine, confirming the presence of halogen bonding in solution. bch.ro
Table 2: Example of 13C NMR Chemical Shift Change for an Iodoarene upon Halogen Bonding
| Lewis Base Added | Molar Ratio (Base:Iodoarene) | Δδ for C-I (ppm) |
|---|---|---|
| Pyridine | 1:1 | +1.5 |
| Pyridine | 5:1 | +3.2 |
| Pyridine | 10:1 | +4.8 |
| Dimethyl Sulfoxide | (Neat Solvent) | +7.2 |
Data is representative and adapted from studies on 4-iodosydnones to illustrate the principle. bch.ro
Proton (1H) NMR spectroscopy is a routine and essential technique for confirming the identity and purity of substituted aromatic compounds like this compound. uni.lu The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a detailed map of the proton environments in the molecule.
For this compound, the 1H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.
Ethyl Group : The ethyl protons will appear as a quartet for the methylene (B1212753) (-CH2-) group (due to coupling with the three methyl protons) and a triplet for the methyl (-CH3) group (due to coupling with the two methylene protons). The methylene protons, being attached to the aromatic ring (a benzylic position), would typically resonate in the 2.0-3.0 ppm range. libretexts.org
Aromatic Protons : The three protons on the benzene (B151609) ring are in unique chemical environments and will give rise to a complex splitting pattern in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.org Their specific shifts and coupling constants (J-values) depend on their position relative to the three different substituents (iodo, ethyl, and chloro).
Table 3: Predicted 1H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH3 (ethyl) | ~1.2 | Triplet (t) | 3H |
| -CH2- (ethyl) | ~2.7 | Quartet (q) | 2H |
Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FTIR)
Vibrational spectroscopy provides in-depth information about the molecular structure and bonding within a molecule. Both Raman and Fourier-Transform Infrared (FTIR) spectroscopy measure the vibrational energies of molecules, which are determined by the masses of the atoms and the strength of the bonds connecting them. For this compound, these techniques are crucial for characterizing the effects of its specific substitution pattern on the benzene ring.
Analysis of C–I Stretching Frequencies and Substituent Effects
The carbon-iodine (C–I) stretching vibration is a key feature in the vibrational spectrum of this compound. Due to the high atomic mass of iodine, the C–I stretching frequency is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. This is significantly lower than the stretching frequencies of carbon-halogen bonds with lighter halogens, such as C-Cl, C-Br, and C-F.
The substituents on the aromatic ring—a chlorine atom, an ethyl group, and an iodine atom—exert both inductive and resonance effects that can influence the vibrational frequencies of the entire molecule, including the C–I stretch. The chlorine and iodine atoms are electronegative and withdraw electron density from the ring through the inductive effect. Conversely, they can donate electron density to the ring via resonance due to their lone pairs of electrons. The ethyl group is generally considered to be weakly electron-donating through an inductive effect.
A detailed analysis of the vibrational spectra of similar halogenated and alkyl-substituted benzenes allows for a reasonable estimation of the C–I stretching frequency in this compound. It is anticipated that the interaction of the vibrational modes of the substituents with those of the benzene ring will lead to a complex spectrum where frequencies are shifted from their positions in monosubstituted benzenes.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| C–I Stretch | 500 - 600 | Influenced by the mass of iodine and electronic effects of other substituents. |
| C–Cl Stretch | 650 - 850 | Generally stronger and at a higher frequency than the C–I stretch. |
| Aromatic C–H Stretch | 3000 - 3100 | Characteristic of the sp² C-H bonds of the benzene ring. |
| Aliphatic C–H Stretch | 2850 - 2975 | From the methyl and methylene groups of the ethyl substituent. |
| C=C Ring Stretch | 1450 - 1600 | Multiple bands are expected due to the substituted aromatic ring. |
| C–H Bending (out-of-plane) | 690 - 900 | The pattern is indicative of the 1,2,4-trisubstitution of the benzene ring. |
Characterization of Polyhalogenated Aromatic Compounds
The vibrational spectrum of a polyhalogenated aromatic compound like this compound is rich with information. The presence of multiple halogen atoms leads to characteristic vibrational modes. In addition to the fundamental C-I and C-Cl stretching vibrations, the spectrum will display various bending modes associated with these bonds.
The substitution pattern on the benzene ring is a critical determinant of the spectral features, particularly in the "fingerprint region" (below 1500 cm⁻¹). For a 1,2,4-trisubstituted benzene ring, specific patterns of C-H out-of-plane bending vibrations are expected in the 800-900 cm⁻¹ range. These bands can be quite intense in the IR spectrum and provide strong evidence for this substitution pattern.
Furthermore, the ethyl group introduces its own set of characteristic vibrations, including symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups, as well as scissoring, wagging, twisting, and rocking modes. These are typically observed in the regions of 2850-2975 cm⁻¹ for stretching and around 1375-1475 cm⁻¹ for bending vibrations.
The combination of aromatic, alkyl, and carbon-halogen vibrations results in a unique and complex spectrum that serves as a molecular fingerprint for this compound. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict the vibrational frequencies and intensities, aiding in the assignment of the observed bands in the experimental Raman and FTIR spectra.
Mass Spectrometry for Ionization and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Single Photon Ionization Time-of-Flight Mass Spectrometry for Chlorobenzene (B131634) Derivatives
Single Photon Ionization (SPI) is a soft ionization technique that is particularly useful for the analysis of aromatic compounds. When coupled with a Time-of-Flight (TOF) mass spectrometer, SPI-TOFMS can provide high sensitivity and mass resolution. For chlorobenzene derivatives, SPI has been shown to be a fragmentation-free ionization method, meaning that it primarily generates the molecular ion (the intact molecule with one electron removed) without causing it to break apart.
This is advantageous for the unambiguous determination of the molecular weight. For this compound, with a molecular formula of C₈H₈ClI, this technique would be expected to produce a strong signal corresponding to the molecular ion peak. The presence of chlorine and iodine isotopes (³⁵Cl, ³⁷Cl, and ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion, which can be used to confirm the elemental composition. The relative abundances of these isotopic peaks would be predictable based on the natural abundances of the isotopes. A resonance-like enhancement of single photon double ionization has been observed for halogenated benzenes, which is influenced by the molecular orbital structure.
Theoretical Interpretation of Mass Spectra for Aromatic Derivatives
While soft ionization techniques aim to minimize fragmentation, electron ionization (EI) is a higher-energy method that induces characteristic fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable clues about the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the known behavior of halogenated and alkyl-substituted aromatic compounds.
A primary fragmentation pathway for alkylbenzenes is the cleavage of the benzylic bond (the bond between the aromatic ring and the ethyl group), which would result in the loss of a methyl radical (•CH₃) to form a stable benzylic cation. Another common fragmentation for alkylbenzenes involves rearrangement to form a tropylium (B1234903) ion.
The carbon-halogen bonds are also susceptible to cleavage. The C-I bond is weaker than the C-Cl bond and is therefore more likely to break, leading to the loss of an iodine radical (•I). Loss of a chlorine radical (•Cl) is also a possible fragmentation pathway. The stability of the resulting aryl cation influences the likelihood of these events.
Based on these principles, the following table outlines the expected major fragments for this compound in an EI mass spectrum.
| Fragment Ion | m/z (for ³⁵Cl, ¹²⁷I) | Proposed Neutral Loss | Fragmentation Pathway |
| [C₈H₈ClI]⁺• | 266 | - | Molecular Ion |
| [C₈H₈Cl]⁺ | 139 | •I | Cleavage of the C–I bond |
| [C₈H₈I]⁺ | 231 | •Cl | Cleavage of the C–Cl bond |
| [C₇H₅ClI]⁺• | 251 | •CH₃ | Loss of a methyl radical from the ethyl group |
| [C₆H₄ClI]⁺ | 238 | •C₂H₄ (ethene) | McLafferty-type rearrangement or loss of ethylene |
| [C₆H₅]⁺ | 77 | •C₂H₃ClI | Complex fragmentation |
| [C₇H₇]⁺ | 91 | •CHClI | Formation of tropylium ion |
Advanced Applications in Complex Organic Synthesis and Materials Chemistry
Strategic Utilization as a Key Functionalized Building Block
4-Chloro-1-ethyl-2-iodobenzene serves as a pivotal functionalized building block in organic synthesis, primarily due to the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-chlorine bond, particularly in metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the 2-position, leaving the chloro group at the 4-position available for subsequent transformations. This orthogonal reactivity is a cornerstone of its utility, enabling the stepwise and controlled introduction of various substituents to build complex molecular frameworks.
The presence of the ethyl group at the 1-position also influences the molecule's reactivity and physical properties. It can exert steric effects that influence the regioselectivity of reactions and can also impact the solubility of the molecule and its derivatives in organic solvents, which is a practical advantage in many synthetic procedures. The combination of these features makes this compound a sought-after starting material for the synthesis of polysubstituted aromatic compounds, which are key components in pharmaceuticals, agrochemicals, and functional materials.
Construction of Intricate Polycyclic and Heterocyclic Frameworks
The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of a variety of complex polycyclic and heterocyclic systems.
Triphenylenes, a class of polycyclic aromatic hydrocarbons with interesting photophysical properties, can be synthesized using palladium-catalyzed coupling reactions. A general and facile approach involves the palladium-catalyzed coupling of 2-iodobiphenyls with iodobenzenes, which proceeds through a dual C-H activation and double C-C bond formation. In this context, this compound can be envisioned as a key coupling partner. For instance, after an initial coupling reaction at the iodo position to form a substituted 2-iodobiphenyl (B1664525) derivative, a subsequent intramolecular palladium-catalyzed C-H activation/cyclization sequence can lead to the formation of a triphenylene (B110318) core. The chloro and ethyl substituents on the starting material would ultimately be incorporated into the final triphenylene structure, allowing for the synthesis of unsymmetrically functionalized triphenylenes with tailored electronic and physical properties.
Dihydrobenzofurans are a common structural motif in many biologically active natural products and pharmaceutical agents. An efficient method for their synthesis is the palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates nih.gov. This process is believed to involve the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by insertion of the diene, intramolecular coordination of an oxygen atom, and reductive elimination nih.gov. While not directly an acetate, a synthetic strategy could involve the conversion of this compound to a corresponding o-iodophenol derivative. This precursor could then participate in a palladium-catalyzed intramolecular cyclization, or an intermolecular coupling with an appropriate alkene or diene, to furnish a substituted dihydrobenzofuran. The chloro and ethyl groups would remain on the benzene (B151609) ring, providing handles for further functionalization or to modulate the biological activity of the final product.
Quinoxalines: These nitrogen-containing heterocycles are important scaffolds in medicinal chemistry. A common synthetic route is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Alternatively, palladium-catalyzed methods have been developed for the synthesis of quinoxalines from o-haloanilines and alkynes organic-chemistry.orgrsc.org. This compound can be converted to an o-iodoaniline derivative, which can then undergo a palladium-catalyzed coupling with a terminal alkyne to construct the quinoxaline (B1680401) ring system. The resulting quinoxaline would bear the 4-chloro and 1-ethyl substituents, influencing its biological properties.
Pyrazolines: These five-membered nitrogen-containing heterocycles are also of significant interest in drug discovery. One of the most powerful methods for their synthesis is the 1,3-dipolar cycloaddition of nitrilimines with alkenes researchgate.netresearchgate.netnih.govmdpi.comorganic-chemistry.org. A synthetic route starting from this compound could involve its conversion to a substituted styrene (B11656) derivative via a Heck or Suzuki coupling at the iodo position. This alkene could then serve as the dipolarophile in a reaction with a nitrilimine, generated in situ from a hydrazonoyl halide, to yield a highly substituted pyrazoline. The regioselectivity and stereoselectivity of this cycloaddition would be influenced by the electronic and steric nature of the substituents on the alkene.
Imidazolidinones: This class of heterocycles is present in a number of approved drugs. Their synthesis can be achieved through various methods, including the cyclization of substituted ureas nih.gov. For example, this compound could be converted to an aniline (B41778) derivative, which could then be elaborated into an N-(2,2-dialkoxyethyl)urea. An acid-catalyzed intramolecular cyclization of this urea (B33335) derivative would then furnish the imidazolidinone ring. The substituents from the starting material would be retained, providing a route to novel imidazolidinone-based compounds.
Development of Catalytic Methodologies Enabled by Halogenated Arenes
Halogenated arenes, such as this compound, are not only substrates in catalytic reactions but can also play a role in the development of new catalytic methodologies. The presence of two different halogen atoms with distinct reactivities allows this molecule to be used in sequential or one-pot multi-step catalytic processes. For example, a reaction could be designed where a palladium catalyst first selectively activates the C-I bond for a cross-coupling reaction, and then a different catalyst or altered reaction conditions are used to activate the C-Cl bond for a subsequent transformation.
Furthermore, iodoarenes are known precursors for the in-situ generation of hypervalent iodine species, which are powerful oxidants in a variety of organic transformations. While this application is more established for simpler iodoarenes, the principles could be extended to more complex substrates like this compound. An electrochemical or chemical oxidation could potentially generate a hypervalent iodine species that could then mediate a catalytic oxidative transformation, with the chloro and ethyl groups serving to tune the reactivity and selectivity of the process.
Design Principles for Halogen Bond Donors in Supramolecular Chemistry
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor) mdpi.comacs.orgacs.orgwiley-vch.de. This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the construction of well-defined molecular assemblies. The strength of a halogen bond is highly dependent on the nature of the halogen atom and the electronic properties of the molecule to which it is attached nih.gov.
For an iodoarene to be an effective halogen bond donor, the iodine atom should be electron-deficient. This is typically achieved by attaching electron-withdrawing groups to the aromatic ring. In the case of this compound, the design principles for its use as a halogen bond donor would consider the electronic effects of the chloro and ethyl substituents.
The chloro group at the 4-position is electron-withdrawing through its inductive effect, which would help to increase the positive electrostatic potential (the "σ-hole") on the iodine atom at the 2-position, thereby enhancing its ability to act as a halogen bond donor.
The ethyl group at the 1-position is electron-donating through its inductive and hyperconjugation effects. This would have the opposite effect, slightly decreasing the σ-hole on the adjacent iodine atom.
Q & A
Q. What are the key considerations when designing a synthesis protocol for 4-Chloro-1-ethyl-2-iodobenzene?
- Methodological Answer : Synthesis protocols should prioritize regioselective halogenation and alkylation. For example, iodination of chlorobenzene derivatives using iodine monochloride (ICl) under controlled temperature (0–5°C) can minimize side reactions . Ethylation via Friedel-Crafts alkylation requires anhydrous AlCl₃ as a catalyst, with strict exclusion of moisture to avoid hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from unreacted precursors or byproducts .
Q. How can solubility data for this compound guide experimental design?
- Methodological Answer : Solubility in ethanol (>7 g/100 mL at 20°C) and benzene (>10 g/100 mL) supports its use in polar aprotic solvents for reactions like Suzuki-Miyaura coupling . However, insolubility in water necessitates phase-transfer catalysts for aqueous-organic biphasic systems. Always cross-reference CRC Handbook data (e.g., solubility parameters in ethanol and ether) to optimize reaction media .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR (CDCl₃) shows distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and aromatic protons (δ 7.2–7.4 ppm, doublets). <sup>13</sup>C NMR confirms iodine and chlorine substitution via deshielding effects .
- Mass Spectrometry : High-resolution MS (EI mode) should exhibit a molecular ion peak at m/z 266.93 (C₈H₈ClI<sup>+</sup>) with characteristic fragmentation patterns for halogen loss .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 53.5°C vs. 56°C) may arise from impurities or polymorphic forms. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) to detect polymorph transitions . Recrystallization from ethanol/water (9:1 v/v) ensures a single crystalline phase .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine substituent acts as a superior leaving group compared to chlorine in Pd-catalyzed couplings. Density Functional Theory (DFT) calculations reveal lower activation energy for oxidative addition at the C–I bond (ΔG‡ ≈ 15 kcal/mol) versus C–Cl (ΔG‡ ≈ 25 kcal/mol) . Experimental validation via kinetic studies (e.g., monitoring reaction progress by GC-MS) under inert atmospheres is critical to avoid side reactions .
Q. How should researchers address conflicting solubility data in nonpolar solvents?
- Methodological Answer : Contradictory solubility reports (e.g., in chloroform) may stem from variations in solvent purity or temperature. Standardize measurements using USP-grade solvents and controlled thermostatic baths. Compare results with CRC Handbook benchmarks (e.g., 1.89 g/cm³ density at 20°C) to identify outliers .
Q. What strategies mitigate decomposition risks during storage of this compound?
- Methodological Answer : Decomposition via light-induced radical pathways or moisture hydrolysis necessitates storage in amber glass vials under argon at –20°C. Periodic stability testing via TLC or FT-IR (monitoring C–I stretch at 500–600 cm⁻¹) ensures compound integrity .
Data Analysis and Validation
Q. How can researchers validate the purity of this compound in complex matrices?
- Methodological Answer : Use orthogonal methods:
Q. What statistical approaches are suitable for analyzing reaction yield variability?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess significance (p < 0.05) and response surface methodology (RSM) to optimize conditions .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
